molecular formula C24H29N3 B13931140 N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine CAS No. 58935-87-8

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine

Cat. No.: B13931140
CAS No.: 58935-87-8
M. Wt: 359.5 g/mol
InChI Key: MQMJIQSDNNCBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine is an organic compound with the molecular formula C24H30N2. It is a derivative of naphthalene and contains an azo group (-N=N-) linked to a phenyl ring. This compound is known for its vibrant color properties and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine typically involves the azo coupling reaction. This reaction is carried out by diazotizing aniline derivatives and subsequently coupling them with naphthalene derivatives under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic media to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of large quantities of raw materials and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, including its use as a dye and in biological assays where it can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.

    Azo compounds: Compounds such as azobenzene and methyl orange have similar azo linkages.

Uniqueness

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine stands out due to its specific combination of the naphthalene and phenylazo moieties, which impart unique color properties and reactivity. Its extended alkyl chain (2-ethylhexyl) enhances its solubility and compatibility with various substrates, making it particularly valuable in industrial applications.

Properties

CAS No.

58935-87-8

Molecular Formula

C24H29N3

Molecular Weight

359.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-1-phenyldiazenylnaphthalen-2-amine

InChI

InChI=1S/C24H29N3/c1-3-5-11-19(4-2)18-25-23-17-16-20-12-9-10-15-22(20)24(23)27-26-21-13-7-6-8-14-21/h6-10,12-17,19,25H,3-5,11,18H2,1-2H3

InChI Key

MQMJIQSDNNCBRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.